![molecular formula C15H17N3O3S B5722962 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide, also known as MMB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neuroscience, this compound has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide involves its interaction with specific proteins and enzymes in the body. This compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cancer cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of certain neurotransmitters in the brain, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In the brain, this compound has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, which can have therapeutic effects in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide in lab experiments is its specificity for certain proteins and enzymes, which allows for targeted inhibition of specific signaling pathways. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental conditions.
Future Directions
There are several future directions for the study of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide. One area of research is the development of new drugs based on the structure of this compound, with improved efficacy and safety profiles. Another area of research is the identification of new targets for this compound, which can expand its potential applications in various fields. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on different signaling pathways in the body.
Synthesis Methods
The synthesis of 4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzamide with methylsulfonyl chloride, followed by the reaction of the resulting product with 3-pyridinemethanol. The final product is obtained through purification and characterization techniques.
properties
IUPAC Name |
4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-18(22(2,20)21)14-7-5-13(6-8-14)15(19)17-11-12-4-3-9-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWLQCJAVOHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

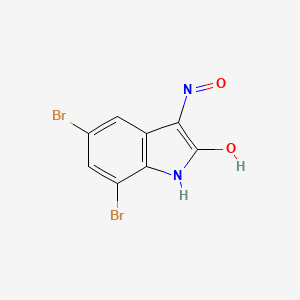
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)

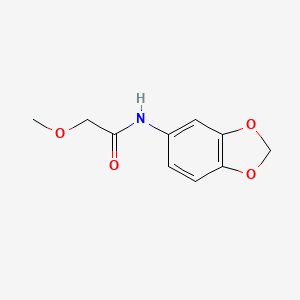

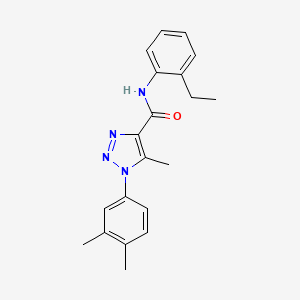
![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)

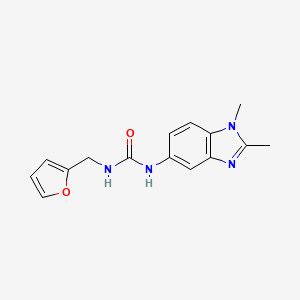
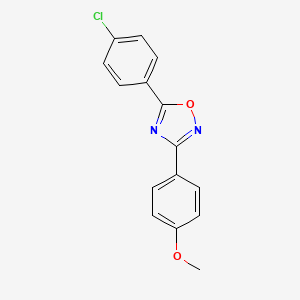

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)